3,4-Dibromo-7-fluoroquinoline
CAS No.: 1211715-14-8
Cat. No.: VC0167341
Molecular Formula: C9H4Br2FN
Molecular Weight: 304.944
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211715-14-8 |
|---|---|
| Molecular Formula | C9H4Br2FN |
| Molecular Weight | 304.944 |
| IUPAC Name | 3,4-dibromo-7-fluoroquinoline |
| Standard InChI | InChI=1S/C9H4Br2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
| Standard InChI Key | SPQOPJFNKGRMEV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=CN=C2C=C1F)Br)Br |
Introduction
Chemical Identity and Properties
3,4-Dibromo-7-fluoroquinoline is a halogenated derivative of quinoline containing two bromine atoms at positions 3 and 4, and a fluorine atom at position 7 of the quinoline ring. The compound has a CAS number of 1211715-14-8 . The molecular formula of this compound is C₉H₄Br₂FN, with a molecular weight of 304.94 g/mol . This bicyclic compound integrates the halogen atoms to create a unique chemical profile that influences its reactivity and pharmacological potential.
The compound belongs to the broader class of quinoline derivatives, which have a well-established history in medicinal chemistry, particularly in developing antibacterial agents. Quinoline-based compounds form the structural foundation of many fluoroquinolone antibiotics, which represent a significant class of synthetic broad-spectrum antimicrobial agents .
Physical and Structural Characteristics
The structure of 3,4-Dibromo-7-fluoroquinoline features a bicyclic aromatic system with strategic halogen substitutions. While complete physicochemical data is limited, we can extrapolate some properties from similar compounds. Based on similar halogenated quinolines, this compound likely exists as a crystalline solid at room temperature.
The physical properties of 3,4-Dibromo-7-fluoroquinoline can be compared with the similar compound 3,4-dibromo-8-fluoroquinoline, which has a predicted LogP value of 3.89890, indicating a relatively high lipophilicity that influences its membrane permeability and potential bioavailability . The polar surface area (PSA) of similar compounds is approximately 12.89000, which suggests favorable cell membrane penetration capabilities .
Biological Activity and Mechanism of Action
Compounds structurally similar to 3,4-Dibromo-7-fluoroquinoline have demonstrated significant antibacterial activity. The biological activity of such halogenated quinolines often involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria .
Molecular Interactions
Molecular docking studies of similar quinoline derivatives have revealed high binding affinities for bacterial enzymes. For example, zinc complexes of quinoline derivatives have demonstrated binding affinities of -7.2 and -9.9 kcal/mol with Escherichia coli DNA gyrase and dihydrofolate reductase B, respectively . These interactions are crucial for understanding the efficacy of such compounds as antibacterial agents and can guide future modifications to enhance activity and reduce toxicity.
Structure-Activity Relationships
The activity of 3,4-Dibromo-7-fluoroquinoline is likely influenced by its unique structural features. The presence of halogen atoms significantly affects the compound's electronic properties, lipophilicity, and steric factors.
Role of Halogen Substituents
The bromine atoms at positions 3 and 4 likely contribute to:
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Enhanced lipophilicity, improving membrane penetration
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Potential halogen bonding interactions with biological targets
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Electronic effects that influence binding to target enzymes
The fluorine atom at position 7 typically provides:
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Increased metabolic stability
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Altered electronic distribution within the molecule
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Enhanced binding interactions through electrostatic effects
These halogen substituents collectively create a unique pharmacophore that influences the compound's biological activity profile.
Applications in Medicinal Chemistry
3,4-Dibromo-7-fluoroquinoline has potential applications in various areas of medicinal chemistry, particularly in antibacterial drug development.
Antibacterial Development
The quinolone class of antibacterials, to which 3,4-Dibromo-7-fluoroquinoline is structurally related, has a rich history in antimicrobial therapy. Fluoroquinolones specifically have been developed through several generations to improve spectrum, potency, and pharmacokinetic properties . The strategic placement of halogens in 3,4-Dibromo-7-fluoroquinoline may offer advantages in terms of potency and spectrum of activity against resistant bacterial strains.
Recent research has focused on designing novel functionalized fluoroquinolones using cores like ciprofloxacin and sarafloxacin through nucleophilic reactions . Such approaches could potentially incorporate the structural features of 3,4-Dibromo-7-fluoroquinoline to develop new antibacterial agents.
Comparative Analysis with Related Compounds
Understanding how 3,4-Dibromo-7-fluoroquinoline compares to related compounds provides valuable context for its potential applications and properties.
Comparison with Similar Halogenated Quinolines
The table below compares the molecular properties of 3,4-Dibromo-7-fluoroquinoline with the structurally similar 3,4-dibromo-8-fluoroquinoline:
| Property | 3,4-Dibromo-7-fluoroquinoline | 3,4-dibromo-8-fluoroquinoline |
|---|---|---|
| Molecular Formula | C₉H₄Br₂FN | C₉H₄Br₂FN |
| Molecular Weight | 304.94 g/mol | 304.94 g/mol |
| CAS Number | 1211715-14-8 | 1211834-46-6 |
| Position of Fluorine | 7 | 8 |
| Predicted LogP | Similar to 3.9 | 3.89890 |
| PSA | Similar to 12.9 | 12.89000 |
While these compounds share the same molecular formula and weight, the different position of the fluorine atom (7 versus 8) likely results in distinct electronic distributions and potentially different biological activity profiles .
Relation to Clinical Fluoroquinolones
Established fluoroquinolone antibiotics like ciprofloxacin share the core quinoline structure with 3,4-Dibromo-7-fluoroquinoline but feature different substitution patterns that have been optimized for clinical use. The third and fourth generation fluoroquinolones have been developed with modifications to enhance potency, broaden spectrum, and improve pharmacokinetic properties .
Toxicological Considerations
While specific toxicological data for 3,4-Dibromo-7-fluoroquinoline is limited, insights can be drawn from the established safety profiles of related quinoline-based compounds.
Recent Research Developments
Recent research has explored the potential of quinoline derivatives in addressing bacterial resistance challenges. A 2024 study investigated zinc and cobalt complexes with quinoline derivative ligands, demonstrating promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Computational Studies
Computational approaches have been valuable in understanding the properties and interactions of quinoline derivatives. The table below presents typical computational parameters for quinoline-based compounds:
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment |
|---|---|---|---|---|
| H₂L (Quinoline ligand) | -8.310 | -5.523 | 2.787 | 4.192 |
| Complex 1 | -6.486 | -5.483 | 1.003 | 7.45 |
| Complex 2 | -6.522 | -5.907 | 0.614 | 5.166 |
These computational parameters provide insights into the electronic properties and reactivity of quinoline derivatives . Similar computational studies could be valuable for understanding the specific properties of 3,4-Dibromo-7-fluoroquinoline.
Drug Design Strategies
Recent approaches in quinoline-based drug design have focused on creating novel hybrid molecules and metal complexes to enhance antimicrobial activity. For instance, the design and synthesis of functionalized fluoroquinolones using ciprofloxacin and sarafloxacin cores through nucleophilic reactions with 2-(chloromethyl)quinazolin-4(3H)-one has been investigated . Such approaches could potentially be applied to 3,4-Dibromo-7-fluoroquinoline to develop novel antimicrobial agents.
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